2,6-Diamino-5-propylpyrimidine-4-carboxylic acid
Description
Properties
CAS No. |
13166-62-6 |
|---|---|
Molecular Formula |
C8H12N4O2 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2,6-diamino-5-propylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H12N4O2/c1-2-3-4-5(7(13)14)11-8(10)12-6(4)9/h2-3H2,1H3,(H,13,14)(H4,9,10,11,12) |
InChI Key |
DHBVWSJKKXMBCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(N=C1N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2,6-diamino-5-propylpyrimidine-4-carboxylic acid typically involves the construction of the pyrimidine ring with appropriate substituents, followed by functional group transformations to introduce the amino groups and carboxylic acid functionality. Common approaches include:
- Cyclization of aminomalonate esters with guanidine derivatives to form diaminopyrimidine cores.
- Subsequent substitution or modification at the 5-position to introduce the propyl group.
- Functional group conversions to yield the carboxylic acid at position 4.
Stepwise Synthetic Routes
Cyclization of Aminomalonate Esters with Guanidine Carbonate
One foundational step involves condensing guanidine carbonate with diethyl 2-acetamidomalonate in ethanol or isopropanol to form 5-acetamido-2-amino-4,6-dihydroxypyrimidine intermediates. This reaction proceeds under mild reflux conditions and provides a key intermediate for further transformations.
- Reagents: Guanidine carbonate, diethyl 2-acetamidomalonate
- Solvents: Ethanol or isopropanol
- Conditions: Reflux, typically several hours
- Outcome: Formation of 5-acetamido-2-amino-4,6-dihydroxypyrimidine
Chlorination and Substitution to Form Dichloropyrimidine Derivatives
The hydroxypyrimidine intermediate undergoes chlorination using phosphorus oxychloride in the presence of quaternary ammonium salts (e.g., methyltriethylammonium chloride) at elevated temperatures (around 100–105°C) for extended periods (24–30 hours). This step converts hydroxyl groups into chloro substituents, yielding 2,5-diamino-4,6-dichloropyrimidine intermediates.
- Reagents: Phosphorus oxychloride, quaternary ammonium chloride
- Conditions: 30–120°C (preferably ~100°C), 24–30 hours
- Workup: Quenching with water and sodium hydroxide, extraction with ethyl acetate, filtration through Celite and silica to remove impurities
- Yield: Suitable for large-scale production
Introduction of the Propyl Group and Carboxylic Acid Functionality
Substitution reactions at the 5-position with appropriate alkylating agents introduce the propyl group. The carboxylic acid at position 4 can be introduced or revealed by hydrolysis or amidation steps, depending on the precursor used. For example, conversion of the dichloropyrimidine intermediate with carboxylic acids or their derivatives leads to the formation of the target carboxylic acid functionality.
- Reagents: Propylating agents (e.g., alkyl halides), carboxylic acids or esters
- Conditions: Typically basic or acidic conditions depending on the step
- Purification: Extraction, crystallization, or chromatography
Alternative Synthetic Routes Involving Keto Nitrile Intermediates
Some methods, inspired by the synthesis of related 2,4-diaminopyrimidine derivatives such as pyrimethamine, employ a three-step process:
- Acylation of arylacetonitriles with acid chlorides catalyzed by alkali alkoxides to form keto nitriles.
- Conversion of keto nitriles into β-alkoxyacrylonitriles or ketals.
- Cyclization with guanidine in alcoholic solvents to yield diaminopyrimidine derivatives.
This approach allows for modifications at various positions, including the 5-position propyl substitution, by selecting appropriate starting materials and reagents.
- Advantages: Improved overall yields and control over substitution patterns.
- Limitations: Requires careful control of low-temperature reactions (e.g., −78°C) and handling of reactive intermediates.
Activation and Coupling Techniques for Functionalization
Modern synthetic methods utilize coupling agents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) to facilitate amide bond formation and functional group modifications on pyrimidine derivatives. These reagents enable efficient coupling of amino groups with carboxylic acid derivatives, enhancing the synthesis of complex substituted pyrimidines including the target compound.
- Typical solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
- Conditions: Room temperature to moderate heating (~80°C)
- Applications: Introduction of propyl and carboxylic acid substituents, protection/deprotection strategies
Data Table: Summary of Key Preparation Methods
Comprehensive Research Findings
The condensation of guanidine carbonate with aminomalonate esters is a reliable initial step to build the pyrimidine core with amino substituents, offering good yields and scalability.
Chlorination using phosphorus oxychloride in the presence of quaternary ammonium salts is effective for converting hydroxyl groups to chloro substituents, facilitating subsequent nucleophilic substitutions.
The propyl group introduction at the 5-position is typically achieved via alkylation reactions, which require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
The carboxylic acid functionality can be introduced or revealed through hydrolysis of ester intermediates or direct substitution with carboxylic acid derivatives, often under basic conditions.
Alternative synthetic routes involving keto nitrile intermediates and subsequent cyclization with guanidine provide an alternate pathway with potentially improved yields and flexibility in substituent variation.
The use of modern coupling agents like COMU and BOP allows for efficient amide bond formation and functionalization of pyrimidine derivatives, enabling the synthesis of complex analogs including fluorescent probes and pharmacologically active compounds.
Purification steps often involve extraction with ethyl acetate, filtration through Celite and silica , and crystallization to remove impurities such as phosphates and colored byproducts.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
2,6-Diamino-5-propylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism by which 2,6-diamino-5-propylpyrimidine-4-carboxylic acid exerts its effects involves its interaction with metal ions to form stable complexes. These complexes can participate in various biochemical and chemical processes, influencing molecular targets and pathways. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
- Functional Group Effects: The chloro substituent in 2-Chloro-6-methylpyrimidine-4-carboxylic acid introduces electronegativity, likely increasing reactivity and toxicity compared to amino-substituted analogs .
- Oxo vs. Amino Groups: The dioxo groups in 5-Amino-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid contribute to higher polarity and hydrogen-bonding capacity, influencing solubility and target binding .
Biological Activity
2,6-Diamino-5-propylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of two amino groups and a propyl side chain, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
- Molecular Formula : C8H12N4O2
- Molecular Weight : 196.21 g/mol
- IUPAC Name : 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid
Biological Activity Overview
The biological activities of 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid can be categorized into three main areas:
- Antimicrobial Activity
- Anticancer Activity
- Anti-inflammatory Activity
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of several pyrimidine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid demonstrated an inhibition zone diameter of 15 mm against E. coli and 12 mm against S. aureus.
| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
|---|---|---|
| Control (Ampicillin) | 20 | 18 |
| 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid | 15 | 12 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells.
The proposed mechanism involves the inhibition of key enzymes involved in DNA replication and cell cycle progression. Specifically, it has been shown to target topoisomerases and kinases.
Case Study: Cell Proliferation Inhibition
In vitro assays using human breast cancer cell lines (MCF-7) revealed that treatment with 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid resulted in a significant reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
Anti-inflammatory Activity
Pyrimidine derivatives are also known for their anti-inflammatory properties. Research has shown that these compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
Case Study: COX Inhibition
A comparative study assessed the COX-2 inhibitory activity of various pyrimidine derivatives, including 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid.
| Compound | IC50 (µM) |
|---|---|
| Celecoxib | 0.04 |
| Indomethacin | 0.09 |
| 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid | 0.05 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that the presence of amino groups at the 2 and 6 positions enhances the biological activity of pyrimidines. Modifications to the propyl side chain may further influence potency and selectivity against specific biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions of pyrimidine precursors with propyl-containing reagents under controlled pH and temperature. Key parameters include solvent selection (e.g., polar aprotic solvents for enhanced solubility), catalyst use (e.g., palladium for cross-coupling), and purification via recrystallization or HPLC. Yield optimization requires monitoring reaction progress using TLC or LC-MS. Purity is confirmed via NMR (e.g., verifying amino and carboxylic proton signals) and HPLC (≥95% purity threshold) .
Q. Which spectroscopic techniques are most effective for characterizing structural features and confirming the identity of this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., propyl chain at δ ~0.9–1.5 ppm, carboxylic acid at δ ~12–14 ppm) .
- IR Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3000 cm) and amino groups (N-H stretch ~3300–3500 cm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., theoretical [M+H] = 199.12 for CHNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Systematic solubility studies under controlled conditions (temperature, pH, ionic strength) are recommended. Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law calibration curves. For polar solvents (e.g., DMSO, water), solubility may vary due to hydrogen bonding interactions. Cross-validate findings with gravimetric analysis and compare against existing literature, noting discrepancies in measurement techniques (e.g., dynamic vs. equilibrium solubility) .
Q. What methodological approaches are recommended for investigating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies:
- pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC (e.g., loss of parent peak area) and identify byproducts using LC-MS.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under storage conditions .
Q. How can computational methods complement experimental data in elucidating the compound’s reactivity or supramolecular interactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations model solvent interactions or crystal packing. Validate computational results with experimental data (e.g., XRD for crystal structure) .
Q. What strategies are effective for analyzing contradictory biological activity data in cell-based assays?
- Methodological Answer : Standardize assay conditions (cell line, passage number, incubation time) and include controls for membrane permeability (e.g., propidium iodide staining). Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity. Statistical tools like ANOVA identify outliers or batch effects .
Data Integration & Experimental Design
Q. How should researchers design experiments to integrate spectroscopic, computational, and biological data for comprehensive analysis?
- Methodological Answer : Adopt a multi-modal framework:
- Hypothesis-Driven Design : Define clear objectives (e.g., structure-activity relationships) and align analytical methods (e.g., NMR for purity, in vitro assays for activity).
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., substituent electronegativity) with observed properties (e.g., solubility, stability).
- Reprodubility : Document all parameters (e.g., solvent lot, instrument calibration) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
